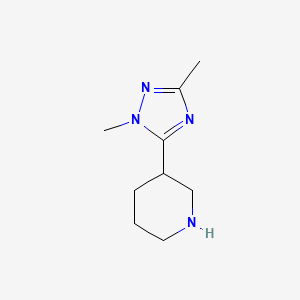

3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15863349

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N4 |

|---|---|

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | 3-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine |

| Standard InChI | InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-4-3-5-10-6-8/h8,10H,3-6H2,1-2H3 |

| Standard InChI Key | YAWHVZRTIMMNAK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=N1)C2CCCNC2)C |

Introduction

3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that combines a piperidine ring with a 1,3-dimethyl-1H-1,2,4-triazole moiety. This unique structure endows it with potential biological activities and applications in medicinal chemistry. The compound is characterized by its ability to act on various biological targets, making it of interest for research in drug development and other scientific fields.

Synthesis Methods

The synthesis of 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions to yield high-purity products suitable for research and industrial applications. The synthesis process can be achieved through several methods, often involving multi-step reactions.

Biological Activities and Applications

Compounds with similar structures to 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine have shown promising results as antifungal agents and inhibitors of various enzymes. Specifically, this compound is classified as both a piperidine derivative and a triazole derivative, which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties .

Research Findings and Future Directions

Research on 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is ongoing, with studies focusing on its interaction with specific biological targets. Preliminary studies suggest that it can bind to various enzymes and proteins, potentially inhibiting their activity. This characteristic is particularly relevant in antimicrobial and anticancer applications.

Interaction Studies

-

Binding Affinity: The compound's ability to bind to target proteins or enzymes is crucial for understanding its mechanism of action and optimizing its biological activity.

-

Optimization Strategies: Further research is needed to enhance its lipophilicity and biological activity compared to other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume